N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyclopentyl group and an isopropyl group attached to the pyrazole rings
Properties
Molecular Formula |
C15H23N5 |
|---|---|
Molecular Weight |
273.38 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C15H23N5/c1-12(2)19-11-14(9-18-19)16-7-13-8-17-20(10-13)15-5-3-4-6-15/h8-12,15-16H,3-7H2,1-2H3 |
InChI Key |
XKSCBNSFMRXPDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced by reacting the pyrazole intermediate with cyclopentanone in the presence of a base such as sodium hydride.
Alkylation: The final step involves the alkylation of the pyrazole derivative with isopropyl bromide in the presence of a strong base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the pyrazole hydrogen atoms are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and neurological disorders.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors, leading to changes in signal transduction pathways.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A pyrazole derivative with a morpholine group.
1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol: A pyrazole derivative with a phenyl group and a hydroxyl group.
Uniqueness
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific combination of cyclopentyl and isopropyl groups attached to the pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
